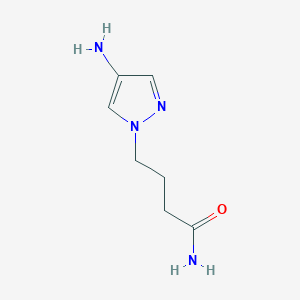

4-(4-amino-1H-pyrazol-1-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminopyrazol-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEANMJANRFKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649340 | |

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172325-06-2 | |

| Record name | 4-(4-Amino-1H-pyrazol-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Compound at the Intersection of Proven Scaffolds

The unique architecture of 4-(4-amino-1H-pyrazol-1-yl)butanamide, which integrates a substituted pyrazole (B372694) ring with a flexible butanamide chain, positions it at an interesting crossroads of established pharmacophores. This strategic combination underpins the scientific curiosity surrounding its potential biological activities.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. ontosight.aiglobalresearchonline.netmdpi.com Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. globalresearchonline.netbohrium.comabhipublications.org The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties. researchgate.netnih.gov A prime example of a successful pyrazole-based drug is Celecoxib, a potent anti-inflammatory agent. ontosight.ainih.gov

Similarly, the butanamide scaffold, a derivative of butanoic acid, is found in various biologically active compounds. ontosight.aiontosight.ai Butanamide derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The butanamide moiety can influence a molecule's solubility, bioavailability, and ability to interact with biological targets. ontosight.ai For instance, certain benzoxazole (B165842) derivatives incorporating a 4-amino-butanamide moiety have demonstrated inhibitory effects on inflammatory responses. nih.gov

The following table provides examples of bioactive molecules containing pyrazole and butanamide scaffolds, illustrating their therapeutic importance.

| Scaffold | Example Compound | Therapeutic Area |

| Pyrazole | Celecoxib | Anti-inflammatory ontosight.ainih.gov |

| Rimonabant | Anti-obesity (withdrawn) mdpi.com | |

| Sildenafil | Erectile dysfunction nih.govresearchgate.net | |

| Stanozolol | Anabolic steroid wikipedia.org | |

| Butanamide | S 19812 | Anti-inflammatory nih.gov |

| Butyramide | Fatty amide drugbank.com | |

| Fentanyl Analogues | Analgesics wikipedia.org |

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in medicinal chemistry. derpharmachemica.comijnrd.org Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov These structures are integral to a vast number of pharmaceuticals, vitamins, and natural products. derpharmachemica.comopenmedicinalchemistryjournal.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties that are often crucial for biological activity. nih.govnumberanalytics.com

Heterocycles are key components in drugs targeting a wide spectrum of diseases, including infections, cancer, and neurological disorders. numberanalytics.com Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal candidates for drug design. nih.gov

The history of pyrazole chemistry dates back to 1883 when it was first synthesized. ontosight.aiglobalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.govwikipedia.org Since their discovery, pyrazole derivatives have been extensively studied, leading to the development of numerous successful drugs. mdpi.comnih.gov

The therapeutic journey of pyrazoles began with early derivatives showing analgesic and antipyretic properties. abhipublications.org Over the decades, the understanding of their structure-activity relationships has deepened, leading to the creation of highly specific and potent drugs targeting a range of enzymes and receptors. nih.govnih.gov The development of pyrazole-containing kinase inhibitors for cancer therapy is a testament to the enduring relevance of this scaffold in modern drug discovery. nih.gov

While specific research on this compound is not extensively published in peer-reviewed literature, the rationale for its investigation can be inferred from the well-established properties of its constituent parts. The core structure combines the proven therapeutic potential of the pyrazole ring with the modulatory properties of the butanamide linker.

The 4-amino group on the pyrazole ring is a key feature, as aminopyrazoles are known to be advantageous frameworks for designing ligands for various biological targets, including kinases and cyclooxygenases. nih.govmdpi.com The position of the amino group can significantly influence the biological activity. mdpi.com

Pharmacological Profile and Diverse Biological Activities of 4 4 Amino 1h Pyrazol 1 Yl Butanamide Derivatives

Overview of Biological Activities Associated with Pyrazole (B372694) and Butanamide Derivatives

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational structure in medicinal chemistry, renowned for its wide array of pharmacological activities. nih.govnih.govresearchgate.netresearchgate.netias.ac.in Molecules incorporating the pyrazole scaffold have demonstrated significant potential across numerous therapeutic areas, exhibiting properties that include anti-inflammatory, antimicrobial, anticancer, anticonvulsant, antiviral, and analgesic effects. nih.govresearchgate.netmdpi.comnih.govrjsocmed.com The versatility of the pyrazole nucleus allows for extensive chemical modification, leading to the development of compounds with tailored biological functions. nih.govias.ac.in This structural adaptability has made pyrazole derivatives a subject of intense research and has led to their incorporation into several clinically approved drugs. nih.govrjsocmed.com

Similarly, butanamide derivatives, which are characterized by a four-carbon chain amide group, have been investigated for their biological potential. ontosight.aidrugbank.com These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ainih.gov The butanamide structure can be modified to influence its electronic and steric properties, which in turn can modulate its reactivity, solubility, and biological interactions. ontosight.ai The combination of a pyrazole core with a butanamide side chain, as seen in 4-(4-amino-1H-pyrazol-1-yl)butanamide derivatives, represents a strategic approach in drug design, aiming to synergize the therapeutic properties of both moieties to create novel drug candidates with enhanced efficacy and diverse biological activities.

Antimicrobial and Antibacterial Potency

Derivatives of pyrazole are a well-established class of heterocyclic compounds that exhibit a broad spectrum of antimicrobial and antibacterial activities. nih.govjapsonline.comnih.gov Research has consistently shown that these compounds are effective against a variety of both Gram-positive and Gram-negative bacteria. japsonline.comnanobioletters.com The antimicrobial potential of pyrazole derivatives is often attributed to their unique chemical structure, which can be readily modified to enhance potency and target specific microbial pathogens. nih.gov For instance, the introduction of different substituents on the pyrazole ring can significantly influence their activity. researchgate.net

Studies have identified several pyrazole derivatives with notable antibacterial efficacy. For example, certain pyrazole-1-carbothiohydrazide derivatives have demonstrated remarkable activity, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol (B1208) against certain strains. nih.gov Similarly, pyrazole carboxamide derivatives have shown good antibacterial action against pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. japsonline.com The development of pyrazole-based compounds continues to be a promising avenue for addressing the challenge of antibiotic resistance. nih.gov

| Compound Class | Target Organism(s) | Observed Activity |

| Pyrazole-1-carbothiohydrazide Derivatives | S. aureus, B. subtilis, E. coli | MIC values ranging from 62.5–125 µg/mL. nih.gov |

| Pyrazole Carboxamide Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Displayed noticeable inhibition of bacterial growth. japsonline.com |

| 2-amino-4-pyrazolyl-4H-1,3-oxazines | Staphylococcus aureus | Exhibit strong bactericidal activity. nanobioletters.com |

Anti-inflammatory Effects

The pyrazole scaffold is a key component in many compounds known for their potent anti-inflammatory properties. nih.govnih.govrjsocmed.com A significant mechanism behind this activity is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation. nih.gov Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core, highlighting the therapeutic importance of this chemical structure. rjsocmed.com

Butanamide derivatives have also been identified as effective anti-inflammatory agents. nih.gov Certain novel benzoxazoles containing a 4-amino-butanamide moiety have been shown to inhibit inflammation by modulating the expression of key inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.govmdpi.com For example, the butanamide derivative S 19812 acts as a dual inhibitor of both the cyclooxygenase and 5-lipoxygenase pathways, which are critical in the inflammatory process. nih.gov This dual inhibition suggests that such compounds could be promising therapeutic agents for inflammatory conditions. nih.gov The combination of pyrazole and butanamide functionalities offers a promising strategy for developing new multi-target anti-inflammatory drugs.

| Compound/Derivative Class | Mechanism/Target | Key Findings |

| Pyrazole Derivatives | Cyclooxygenase (COX) Inhibition | Forms the core of several NSAIDs; effectively reduces prostaglandin (B15479496) synthesis. nih.govrjsocmed.com |

| S 19812 (Butanamide derivative) | Dual COX and 5-Lipoxygenase Inhibition | In vitro IC50 for PGE2: 0.10 µmol/L; for LTB4: 0.07 µmol/L in rat PMNs. nih.gov |

| Benzoxazoles with 4-amino-butanamide | IL-6 and IL-1β mRNA Expression | Potent inhibition of inflammatory cytokine expression in vitro and in vivo. nih.govmdpi.com |

Anticancer and Antiproliferative Activity

The pyrazole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives showing a wide range of activities against various cancer types. nih.govmdpi.commdpi.com These compounds exert their effects through multiple mechanisms, including the inhibition of kinases that are critical for cancer cell signaling, disruption of microtubule function, and the induction of programmed cell death (apoptosis). researchgate.netnih.gov The amino group on the pyrazole ring, as in 4-aminopyrazole derivatives, can serve as a versatile anchor for further chemical modifications to enhance anticancer efficacy. nih.govmdpi.com

Pyrazole derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. mdpi.comresearchgate.net The efficacy of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, novel pyrazole-containing imide derivatives have shown potent inhibitory activity against the A-549 lung cancer cell line, with IC50 values significantly lower than the standard chemotherapy drug 5-fluorouracil. mdpi.com Similarly, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives displayed sub-micromolar antiproliferative activity across a panel of 13 different cancer cell lines. nih.gov These findings underscore the potential of pyrazole-based compounds to effectively suppress the growth and proliferation of malignant cells. researchgate.netnih.gov

| Derivative Class | Cancer Cell Line | IC50 / GI50 Value |

| Pyrazole-containing Imide Derivatives | A-549 (Lung Cancer) | 3.22 - 4.91 µM mdpi.com |

| 5-Aminopyrazole-4-carbonitrile Derivative | NCI/ADR-RES (Ovarian Cancer) | >90% inhibition at 10 µM mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Ovarian Cancer Panel | 0.127 - 0.560 µM nih.gov |

| 9-Acridinyl amino acid derivatives | A549 (Lung Cancer) | ~6 µM rsc.org |

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. researchgate.net This process is essential for eliminating cancerous cells without causing widespread inflammation. Research has shown that certain pyrazole derivatives can trigger apoptosis by arresting the cell cycle at specific phases, such as the G2/M or S phase. nih.gov For instance, mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives in ovarian cancer cells revealed that these compounds arrested cells at the S and G2/M phases and subsequently induced apoptosis. nih.gov This ability to selectively trigger the self-destruction of cancer cells makes pyrazole-based compounds highly valuable candidates for cancer therapy. researchgate.netnih.gov

Antitubercular Efficacy

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. nih.gov Pyrazole derivatives have been identified as a promising class of compounds with significant antitubercular activity. nih.govjapsonline.com Numerous studies have focused on synthesizing and evaluating pyrazole-based molecules for their ability to inhibit the growth of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. japsonline.comnih.govnih.gov

Research has shown that specific structural modifications to the pyrazole ring can lead to potent anti-mycobacterial agents. For example, a series of pyrazole-4-carboxamide derivatives were tested against the MTB H37Rv strain, with some compounds exhibiting significant activity at low micromolar concentrations. japsonline.com One particular pyrazoline derivative, 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione, was found to be highly active against an isoniazid-resistant strain of MTB, with a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov Another study identified a pyrazole derivative, NSC 18725, which inhibited the growth of intracellular MTB by inducing autophagy. nih.gov These findings highlight the potential of pyrazole derivatives as a source of new and effective treatments for tuberculosis. japsonline.comnih.gov

| Compound/Derivative Class | MTB Strain | Minimum Inhibitory Concentration (MIC) |

| Pyrazole-4-carboxamide derivative (5e) | H37Rv | 3.12 µg/mL japsonline.com |

| Pyrazoline-methanethione derivative (6i) | INH-Resistant MTB | 0.96 µg/mL nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-TB | 11 µg/mL mdpi.com |

| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) | Slow-growing mycobacteria | 0.3125 µM nih.gov |

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The development of neuroprotective agents that can slow or halt this process is a major goal of current research. nih.govresearchgate.net The pyrazole scaffold has been investigated for its potential to confer neuroprotection. nih.govresearchgate.net

A review of recent advancements in pyrazole-based compounds highlights their emerging role as neuroprotective agents. nih.govresearchgate.net These compounds are being explored for their ability to mitigate neuronal damage in various models of neurological disorders. nih.gov The structural features of pyrazole derivatives can be modified to target different pathways involved in neurodegeneration, such as oxidative stress, apoptosis, and neuroinflammation. researchgate.netnih.gov

For instance, furopyrazole derivatives of benzylindazole analogs have been studied for their neuroprotective effects against C2 ceramide-induced apoptosis in cortical neurons, a process relevant to neurodegeneration. nih.gov Within this series, carbinol derivatives demonstrated the most potent neuroprotection. nih.gov This suggests that specific functional groups attached to the pyrazole-containing scaffold are critical for their neuroprotective activity. nih.gov

Other studies have explored different classes of pyrazole-related compounds. Thiazole-carboxamide derivatives, for example, have been investigated as modulators of AMPA receptors, which are involved in excitatory neurotransmission. mdpi.comresearchgate.net By acting as negative allosteric modulators, these compounds could potentially protect against excitotoxicity, a common mechanism of neuronal injury in various neurological conditions. mdpi.comresearchgate.net Similarly, benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and evaluated for their ability to protect against NMDA-induced excitotoxicity, with certain substitutions on the phenyl ring proving to be important for activity. researchgate.net While not directly derivatives of the title compound, these studies on carboxamide-containing molecules provide a rationale for investigating the neuroprotective potential of the this compound scaffold.

Other Investigated Biological Activities of Related Scaffolds

The versatility of the pyrazole ring is evident from the broad spectrum of other biological activities reported for its derivatives. mdpi.com Beyond the specific activities detailed above, pyrazole-containing compounds have been investigated for a multitude of therapeutic applications.

Many pyrazole derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. nih.gov Other pyrazole derivatives have shown analgesic and antipyretic properties. researchgate.net

In the realm of infectious diseases, pyrazole derivatives have demonstrated antibacterial and antifungal activities. nih.gov Furthermore, antiviral properties have also been reported, with some compounds showing activity against viruses such as hepatitis A and herpes simplex virus type-1. nih.gov The pyrazole scaffold has also been incorporated into compounds with anticancer, antitubercular, and antidiabetic properties. globalresearchonline.net The diverse biological profile of pyrazole derivatives underscores the therapeutic potential of this heterocyclic system and provides a strong basis for the continued exploration of new analogs, including those derived from this compound. researchgate.netglobalresearchonline.net

Molecular Mechanisms of Action and Target Identification for Pyrazole Butanamide Analogues

Investigation of Specific Biological Target Interactions

The biological activity of pyrazole-butanamide analogues is underpinned by their ability to interact with a variety of specific biological targets, including enzymes and receptors. These interactions are crucial in eliciting a therapeutic response and are a key focus of drug discovery and development efforts.

Pyrazole-butanamide analogues have been investigated for their inhibitory effects on several key enzymes implicated in various diseases.

TGF-βR1 Kinase: The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes, and its dysregulation is associated with cancer. The TGF-β receptor type 1 (TGF-βR1) kinase is a key component of this pathway. Studies have shown that pyrazole (B372694) derivatives can act as potent inhibitors of TGF-βR1 kinase. For instance, the substitution on the pyrazole ring and the nature of the linker to an adjacent phenyl ring have been found to be critical for inhibitory activity. Compounds with a carbothioamide linkage have demonstrated greater TGF-βR1 inhibition compared to those with a methylene (B1212753) linkage. nih.gov One notable compound, IN-1130, which features a pyrazole ring linked to a carboxamide-substituted phenyl ring, has shown significant inhibitory activity. nih.gov

InhA: The enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the fatty acid synthase II system of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. While information on the direct inhibition of InhA by 4-(4-amino-1H-pyrazol-1-yl)butanamide is not readily available, various pyrazole derivatives have been explored as InhA inhibitors. These compounds are designed to directly inhibit InhA, bypassing the need for activation by the catalase-peroxidase KatG, which is a common mechanism of resistance to isoniazid.

ERK1/2: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in cancer. A novel pyridine-indazole inhibitor, SCH772984, has demonstrated high selectivity and potency for ERK1/2, with IC50 values in the low nanomolar range (8.3 nM for ERK1 and 2.7 nM for ERK2). harvard.edu While not a pyrazole-butanamide, this highlights the potential of pyrazole-containing scaffolds in targeting this kinase family. The hybridization of pyrazole and pyrimidine moieties has also led to the development of compounds with inhibitory effects on MEK1/2 and ERK1/2 phosphorylation. researchgate.net

Butyrylcholinesterase (BChE): Butyrylcholinesterase is an enzyme involved in the hydrolysis of acetylcholine and is a target for the treatment of Alzheimer's disease. nih.gov Pyrazole-based pyridazine derivatives have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and BChE. mdpi.com The potency of these compounds varies significantly based on their substitution patterns. For some analogues, the IC50 values for BChE inhibition were found to be more potent than the standard drug rivastigmine. mdpi.com

Table 1: Inhibitory Activity of Pyrazole Analogues against Various Enzymes

| Compound/Analogue | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole derivative with carbothioamide linkage | TGF-βR1 Kinase | Potent Inhibition | nih.gov |

| SCH772984 | ERK1 | 8.3 nM | harvard.edu |

| SCH772984 | ERK2 | 2.7 nM | harvard.edu |

| Pyridyl-pyridazine analogue (Compound 5) | Butyrylcholinesterase | 0.19 µM | mdpi.com |

In addition to enzyme inhibition, pyrazole-butanamide analogues can exert their effects by modulating the activity of various receptors.

Cannabinoid Receptors: The endocannabinoid system, particularly the CB1 receptor, is a target for treating obesity and related metabolic disorders. Rimonabant, a pyrazole-based CB1 receptor antagonist, was the first in its class to be developed. jbclinpharm.org Structure-activity relationship studies of pyrazole derivatives have shown that substitutions at the para-position of the phenyl ring at position 5 of the pyrazole ring lead to higher affinity and selectivity for the CB1 receptor. jbclinpharm.org For example, a para-iodophenyl substituted analogue exhibited a Ki value of 7.5 nM. jbclinpharm.org The carboxamide group in these molecules is crucial for their interaction with the receptor. jbclinpharm.org

mGlu2 Receptor: The metabotropic glutamate receptor 2 (mGlu2) is a presynaptic receptor that regulates glutamate release and is a potential target for treating neurological and psychiatric disorders. A high-throughput screening campaign identified a pyrazole hit as a negative allosteric modulator (NAM) of the mGlu2 receptor. nih.gov Subsequent optimization of this hit led to the development of 1,3,5-trisubstituted pyrazoles with single-digit nanomolar activity in mGlu2 NAM GTPγS assays. nih.gov

Table 2: Receptor Binding Affinity of Pyrazole Analogues

| Compound/Analogue | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| para-iodophenyl pyrazole derivative | Cannabinoid CB1 Receptor | 7.5 nM | jbclinpharm.org |

| Rimonabant | Cannabinoid CB1 Receptor | 2 nM | jbclinpharm.org |

The specific interaction of a ligand with its protein binding site is fundamental to its mechanism of action. The Levetiracetam Binding Site (LBS), identified as the synaptic vesicle protein 2A (SV2A), is a key target for the antiepileptic drug levetiracetam. nih.gov Levetiracetam is structurally related to this compound, with both containing a butanamide moiety. The photoaffinity label [3H]ucb 30889, an analogue of levetiracetam, has been used to characterize the LBS. nih.gov This binding site is highly enriched in synaptic vesicles and is restricted to neuronal cell types. nih.gov The interaction of levetiracetam and its analogues with SV2A is believed to modulate neurotransmitter release, contributing to their antiepileptic effects. Studies with SV2A-deficient mice have confirmed that SV2A is necessary for levetiracetam binding. nih.gov

Modulation of Cellular and Molecular Pathways

Beyond direct interactions with enzymes and receptors, pyrazole-butanamide analogues can modulate various cellular and molecular pathways, leading to broader physiological effects.

The unique cell wall of mycobacteria, rich in mycolic acids, is a critical target for antimicrobial agents. As previously mentioned, the enzyme InhA is essential for mycolic acid biosynthesis. mdpi.com Pyrazole derivatives that directly inhibit InhA can disrupt the integrity of the microbial cell wall, leading to bacterial cell death. nih.gov This mechanism is particularly relevant for overcoming resistance to isoniazid, which requires metabolic activation. A number of 1,3,5-trisubstituted pyrazoles have shown promising activity against M. tuberculosis, with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range without cytotoxic effects. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key apoptotic proteins.

Bax and Bcl-2: The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is critical in determining cell fate. Studies have shown that certain pyrazole-tosylamide derivatives can significantly inhibit the levels of the anti-apoptotic protein Bcl-2 in breast cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis.

Caspase-3: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase. mdpi.com Research has demonstrated that pyrazole derivatives can induce apoptosis by increasing the activity of caspase-3. nih.govnih.gov For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was found to induce a significant rise in caspase-3 enzymatic activity in triple-negative breast cancer cells. nih.gov Similarly, pyrazole-tosylamide derivatives have been shown to increase the activity of caspase-3 in breast cancer cell lines. nih.gov

Table 3: Effect of Pyrazole Derivatives on Apoptotic Pathway Components

| Compound/Analogue | Cell Line | Effect | Reference |

|---|---|---|---|

| Pyrazole-tosylamide derivatives | Breast Cancer Cells | Inhibition of Bcl-2 levels | nih.gov |

| Pyrazole-tosylamide derivatives | Breast Cancer Cells | Increased Caspase-3 activity | nih.gov |

Influence on Cell Cycle Progression and Proliferation Cascades (e.g., PI3K, AKT, mTOR, CCND1, BCL2, Cyclin D1, FGF1, HIF1α)

The antitumor activity of pyrazole-butanamide analogues, including the specific compound this compound, is intricately linked to their ability to modulate key signaling pathways that govern cell cycle progression and proliferation. Extensive research has highlighted the role of the pyrazole scaffold in targeting various components of these cascades, leading to the inhibition of cancer cell growth and survival.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular processes such as growth, proliferation, and survival, and its dysregulation is a common event in many human cancers nih.govwikipedia.org. This pathway is activated by numerous upstream signals, leading to the phosphorylation and activation of AKT, which in turn phosphorylates a variety of downstream targets, including mTOR nih.gov. The activation of the PI3K/AKT/mTOR pathway promotes cell cycle progression and inhibits apoptosis, thereby contributing to tumorigenesis researchgate.net. While direct studies on this compound are limited, the broader class of pyrazole derivatives has been investigated for its potential to inhibit this critical pathway. For instance, some pyrazole-containing compounds have been identified as inhibitors of kinases within this pathway, suggesting that pyrazole-butanamide analogues may exert their anticancer effects through similar mechanisms researchgate.net. The inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis researchgate.net.

Key regulators of the cell cycle, such as Cyclin D1 (encoded by the CCND1 gene), and anti-apoptotic proteins, like B-cell lymphoma 2 (BCL2), are often downstream effectors or are interconnected with the PI3K/AKT/mTOR pathway. Cyclin D1 is a crucial protein for the G1 to S phase transition of the cell cycle, and its overexpression is a hallmark of several cancers researchgate.net. Research on the pyrazole nucleus has demonstrated its potential to downregulate the expression of Cyclin-D1, thereby impeding cancer cell proliferation. Similarly, BCL2 is a key anti-apoptotic protein, and its inhibition can sensitize cancer cells to apoptosis. Studies have shown that the pyrazole scaffold can also lead to the downregulation of BCL-2 expression, promoting programmed cell death in cancer cells. For example, a study on a pyrazole compound showed it could induce apoptosis in lymphoma cells by targeting both BCL-2 and BCL-XL genes. Furthermore, a novel prosurvival function of Cyclin D1 has been identified where it sequesters the pro-apoptotic protein BAX in the cytoplasm, which favors the anti-apoptotic function of BCL2 nih.gov. Inhibition of Cyclin D1 can therefore release BAX, promoting apoptosis nih.govresearchgate.net.

Fibroblast growth factor 1 (FGF1) and its receptors (FGFRs) are also implicated in cancer cell proliferation, angiogenesis, and survival. The FGF/FGFR signaling axis can activate downstream pathways, including the PI3K/AKT and MAPK pathways nih.gov. Notably, 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally related to this compound, have been designed and synthesized as pan-FGFR covalent inhibitors. These compounds have shown the ability to suppress the proliferation of various cancer cell lines, indicating that targeting the FGF/FGFR pathway is a viable mechanism of action for this class of compounds.

Hypoxia-inducible factor 1-alpha (HIF1α) is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF1α promotes angiogenesis and metabolic reprogramming, contributing to tumor progression. Some pyrazole derivatives have been shown to induce angiogenesis through a mechanism involving the ROS-HIF-1α-VEGF signaling pathway nih.gov. Conversely, other pyrazole-related compounds have been investigated for their ability to inhibit HIF-1α accumulation, thereby impeding tumor growth nih.gov. The effect of this compound on HIF1α signaling remains an area for further investigation.

Table 1: Influence of Pyrazole Analogues on Cell Cycle and Proliferation Cascades

| Target Protein/Pathway | Effect of Pyrazole Analogues | Potential Consequence in Cancer Cells |

|---|---|---|

| PI3K/AKT/mTOR Pathway | Inhibition | Decreased cell proliferation and survival, induction of apoptosis nih.govwikipedia.orgresearchgate.netresearchgate.net |

| Cyclin D1 (CCND1) | Downregulation of expression | Cell cycle arrest at the G1/S checkpoint, inhibition of proliferation researchgate.net |

| BCL2 | Downregulation of expression | Increased apoptosis (programmed cell death) |

| FGF1/FGFR Pathway | Inhibition (by some aminopyrazole derivatives) | Reduced cell proliferation, angiogenesis, and survival nih.gov |

| HIF1α | Modulation (inhibition or induction depending on the specific analogue) | Effects on angiogenesis and metabolic adaptation to hypoxia nih.govnih.gov |

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that induce a desired cellular phenotype without a priori knowledge of the molecular target nih.gov. This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. Pyrazole-butanamide analogues are well-suited for phenotypic screening campaigns due to the versatility of the pyrazole scaffold, which allows for the generation of diverse chemical libraries nih.govmdpi.com.

Phenotypic screens for pyrazole derivatives often involve assays that measure global cellular outcomes such as cell viability, proliferation, apoptosis, or specific morphological changes in cancer cell lines. For example, a high-throughput screen of a chemical library containing pyrazole derivatives could be conducted to identify compounds that selectively kill cancer cells while sparing normal cells. Following the identification of a "hit" compound like a pyrazole-butanamide analogue from a phenotypic screen, the critical and often challenging next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype nih.gov.

Several methodologies can be employed for the target deconvolution of pyrazole-butanamide analogues:

Affinity-Based Approaches: These methods utilize the binding affinity of the compound for its target.

Chemical Proteomics: This is a powerful technique where the pyrazole-butanamide analogue is chemically modified to incorporate a reactive group and a tag (e.g., biotin). This "probe" is then incubated with cell lysates or live cells. The probe covalently binds to its target protein(s), which can then be enriched using the tag and identified by mass spectrometry nih.goveuropeanreview.orgresearchgate.netresearchgate.net.

Affinity Chromatography: The pyrazole-butanamide analogue is immobilized on a solid support (e.g., beads). A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified.

Genetic and Genomic Approaches:

Expression Profiling: Treating cancer cells with the pyrazole-butanamide analogue and analyzing changes in gene or protein expression can provide clues about the affected pathways and potential targets.

Genetic Screens (e.g., CRISPR-Cas9): These screens can identify genes that, when knocked out, either sensitize or confer resistance to the compound, thereby pointing to the target or pathways involved.

Computational Approaches:

In Silico Target Prediction: Based on the chemical structure of the pyrazole-butanamide analogue, computational algorithms can predict potential protein targets by comparing its structure to known ligands of various proteins.

Thermal Shift Assays:

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. The binding of the pyrazole-butanamide analogue to its target protein can stabilize it against heat-induced denaturation, a change that can be detected and quantified nih.gov.

The successful application of these methodologies can elucidate the precise molecular mechanisms by which pyrazole-butanamide analogues exert their effects on cell cycle progression and proliferation, paving the way for further optimization and clinical development.

Table 2: Methodologies for Phenotypic Screening and Target Deconvolution

| Methodology | Principle | Application to Pyrazole-Butanamide Analogues |

|---|---|---|

| Phenotypic Screening | Identifies compounds based on a desired cellular effect (e.g., cancer cell death). | Screening libraries of pyrazole-butanamide analogues to find potent anti-proliferative agents nih.govnih.govmdpi.com. |

| Chemical Proteomics | Uses a modified compound (probe) to capture and identify binding partners. | Synthesizing a tagged and reactive version of a pyrazole-butanamide "hit" to pull down its cellular targets for mass spectrometry analysis nih.goveuropeanreview.orgresearchgate.netresearchgate.net. |

| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates. | Attaching the pyrazole-butanamide analogue to beads to isolate and identify its interacting proteins. |

| Genetic Screens (e.g., CRISPR) | Identifies genes that modify cellular response to the compound. | Performing a genome-wide CRISPR screen to find genes whose loss-of-function alters sensitivity to the pyrazole-butanamide analogue. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in protein thermal stability upon ligand binding. | Assessing the stabilization of specific proteins in intact cells upon treatment with the pyrazole-butanamide analogue to confirm target engagement nih.gov. |

Structure Activity Relationship Sar Studies and Molecular Design of Pyrazole Butanamide Architectures

Principles of Systematic Structural Modification and Optimization

The rational design and optimization of pyrazole-based compounds are guided by established principles of medicinal chemistry. SAR studies are crucial for identifying the key structural features of a molecule that are responsible for its biological effects. researchgate.net The process involves a systematic modification of a lead compound, such as 4-(4-amino-1H-pyrazol-1-yl)butanamide, to map out its "pharmacophore" – the essential arrangement of functional groups necessary for biological activity.

Key principles in the optimization of this scaffold include:

Modulation of Physicochemical Properties: Alterations to the pyrazole (B372694) ring or the butanamide chain can fine-tune critical properties like lipophilicity (fat solubility), hydrophilicity (water solubility), and electronic distribution. Achieving an optimal balance between hydrophobic and hydrophilic characteristics is essential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Enhancement of Target Binding: Modifications aim to improve the compound's affinity and selectivity for its biological target. This can be achieved by introducing functional groups that can form specific interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the target's binding site. For instance, the pyrazole ring itself can serve as a hydrogen bond donor (at the N1-H) and acceptor (at N2), making it a versatile interaction hub. nih.gov

Conformational Control: The flexibility of the butanamide chain can be modified to lock the molecule into a more biologically active conformation. Introducing rigidity, for example, by incorporating cyclic structures or double bonds, can reduce the entropic penalty upon binding to a receptor, potentially increasing potency.

Elucidation of the Impact of Pyrazole Ring Substitutions on Biological Activity

The pyrazole ring is a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.net Each position on the ring (N1, C3, C4, and C5) offers an opportunity for substitution, and the nature of the substituent at each site can dramatically influence the compound's biological activity. researchgate.net

The N1 position of the pyrazole ring is a critical attachment point for the butanamide side chain in the parent compound. The nature of the substituent at this position is known to significantly impact stability and biological properties. researchgate.net

Role as a Linker: In the this compound scaffold, the N1 position serves to connect the pyrazole core to the butanamide moiety. This linkage provides a specific spatial orientation and distance between the heterocyclic ring and the terminal amide group, which can be crucial for interaction with a biological target. mdpi.com

Impact of Substitution: While the parent scaffold features the butanamide chain, studies on other pyrazole derivatives show that substituting the N1 position can have varied effects. For certain anticancer activities, an unsubstituted N1-H is essential, and the introduction of alkyl or aryl groups leads to a loss of antiproliferative activity. nih.govmdpi.com In other contexts, substitution is necessary. For example, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1 position was a strict requirement for potent activity. The introduction of different lipophilic groups, such as methyl or phenyl, can also lead to a decrease in activity in some inhibitor classes. nih.gov This highlights that the butanamide chain at N1 is not merely a linker but a key determinant of the molecule's pharmacological profile.

Table 1: General Impact of N1 Position Modifications on Pyrazole Activity

| Modification Type | General Observation | Potential Rationale |

|---|---|---|

| Unsubstituted (N1-H) | Can be crucial for activity, acting as a hydrogen bond donor. | Allows for specific hydrogen bonding interactions with the target protein that are lost upon substitution. nih.govmdpi.com |

| Alkyl/Aryl Substitution | Can increase stability but may increase or decrease activity depending on the target. | Alters steric bulk, lipophilicity, and removes a hydrogen bond donor site, changing the binding mode. researchgate.net |

| Functionalized Chain (e.g., Butanamide) | Acts as a linker to position other functional groups (like the amide) for optimal target interaction. | Provides necessary length, flexibility, and functional endpoints (H-bond donors/acceptors) to engage with the target. mdpi.com |

The C3 position is adjacent to the N2 nitrogen and is a common site for modification that significantly affects the molecule's reactivity and biological function. researchgate.net

Pharmacophore Contribution: In many active pyrazole series, the C3 substituent is a key part of the pharmacophore. For example, studies on kinase inhibitors have shown that an ortho substitution on a phenyl ring at the C3 position was important for achieving selectivity. mdpi.com Similarly, for certain antileishmanial agents, a meta-substituted phenyl ring at C3 was found to be pivotal for activity. mdpi.com Common substituents that have been explored include small alkyl groups, aryl groups, and carboxyl moieties. researchgate.net

The C4 position is unique as it is flanked by two carbon atoms and is the preferred site for electrophilic substitution reactions. mdpi.com In the parent compound, this position is occupied by a crucial amino (-NH2) group.

Role of the Amino Group: The 4-amino group is a key functional feature. It can act as a hydrogen bond donor and its basicity can contribute to salt formation and solubility. In studies of 4-aminopyrazoles (4APs), this moiety has been linked to antioxidant properties. nih.gov Its presence is expected to be a primary driver of the molecule's interaction with its biological target.

Impact of Modification: Modifying or replacing the 4-amino group would likely have a profound impact on activity. Altering its basicity or hydrogen-bonding capacity through acylation or alkylation could either enhance or diminish binding affinity, depending on the specific requirements of the target binding pocket.

The C5 position, adjacent to the N1 nitrogen, is another key site for structural modification. Like the C3 position, substituents here can significantly influence the molecule's electronic properties and steric profile. nih.gov

Modulating Activity: The introduction of various functional groups at C5, such as halogens (chloro, bromo), alkyl, or aryl groups, is a common strategy to modulate biological activity. researchgate.net In the development of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position was found to be a critical requirement for high potency.

Table 2: Summary of Pyrazole Ring Substitution Effects on Biological Activity

| Position | Type of Substituent | General Effect on Activity |

|---|---|---|

| C3 | Phenyl, Methyl, Carboxyl researchgate.net | Significantly influences potency and selectivity. mdpi.com |

| C4 | Amino (-NH2) | Often a key pharmacophoric element; can be essential for hydrogen bonding and antioxidant activity. nih.gov |

| C4 | Electron-donating/withdrawing groups | Modulates the electronic characteristics of the ring. researchgate.net |

| C5 | Aryl, Halogen, Alkyl researchgate.net | Crucial for potency in many scaffolds; contributes to hydrophobic and electronic interactions. |

Role of Butanamide Chain and Amide Moiety Modifications in Pharmacological Profile

The N1-butanamide side chain is a defining feature of the this compound scaffold. Both the four-carbon chain and the terminal amide group play distinct and critical roles in determining the pharmacological profile.

The Butane (B89635) Linker: The four-carbon alkyl chain acts as a flexible spacer, positioning the terminal amide group at an optimal distance from the pyrazole core. The length of this aliphatic chain can be critical for activity; studies on other heterocyclic derivatives have shown that lengthening a carbon chain can lead to higher activity, suggesting that the linker spans a specific distance within the target's binding site. mdpi.com

Flexibility vs. Rigidity: The flexibility of the butane chain allows it to adopt various conformations, which can be advantageous for fitting into a binding pocket. However, this flexibility can also come with an entropic cost upon binding. Therefore, strategies to introduce conformational rigidity, such as incorporating double bonds or cyclic elements, could potentially enhance potency.

The Amide Moiety: The terminal amide (-CONH2) is a crucial functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability makes it a powerful anchor for binding to protein targets.

Pharmacophore Importance: The amide linkage is a well-established pharmacophore in numerous drug classes. nih.gov Its importance is often highlighted when it is replaced. For instance, in one study, the replacement of a sulfonamide with an amide group led to a complete loss of activity, confirming the specific hydrogen bonding or conformational role of the amide was essential. nih.gov Similarly, replacing a thioamide with an amide resulted in a significant decrease in potency, underscoring the specific electronic and hydrogen-bonding contributions of the linkage.

Modification Potential: The primary amide can be modified to secondary or tertiary amides by introducing substituents on the nitrogen atom. Such modifications would alter the steric bulk, lipophilicity, and hydrogen-bonding pattern (a secondary amide retains one H-bond donor, while a tertiary amide has none), providing a direct avenue to modulate binding affinity and selectivity.

Table 3: Hypothetical SAR of the Butanamide Chain

| Modification | Potential Impact on Pharmacological Profile |

|---|---|

| Shorten Chain (e.g., Ethanamide) | May result in loss of activity if the linker is too short to bridge key interaction points. |

| Lengthen Chain (e.g., Pentanamide) | Could increase or decrease activity depending on the size and shape of the binding pocket. |

| Introduce Rigidity (e.g., Cyclopropyl) | May increase potency by pre-organizing the molecule into an active conformation, reducing entropic penalty. |

| Modify Amide (e.g., N-methylamide) | Alters hydrogen bond donor capacity and lipophilicity, which could fine-tune binding affinity and selectivity. |

| Replace Amide (e.g., Sulfonamide) | Likely to drastically alter or abolish activity due to changes in geometry and hydrogen bonding patterns. nih.gov |

Influence of Terminal Amine Substitutions on Biological Potency

The terminal amine group of pyrazole-butanamide scaffolds is a critical determinant of biological activity, and its substitution patterns significantly modulate potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that the nature of substituents on the terminal amine can drastically alter the compound's interaction with its biological target.

Research into various pyrazole derivatives has shown that substitutions on aryl amines attached to the pyrazole core can be well-tolerated, including those with sensitive functional groups like halogens and esters. nih.gov In contrast, phenolic amines have been found to lead to complex mixtures, suggesting that hydroxyl groups may interfere with the desired chemical transformations or binding interactions. nih.gov Steric hindrance is another crucial factor; for instance, aliphatic amines with bulky substituents have been shown to yield moderate results in synthetic schemes, whereas aryl amines tend to produce higher yields of the desired products. nih.gov

The electronic properties of the substituents also play a pivotal role. For example, in a series of 1H-pyrazole-1-carbothioamide derivatives, the activity against EGFR kinase was found to be influenced by descriptors related to the adjacency and distance matrix of the substituents. nih.gov This suggests that the spatial arrangement and electronic nature of the terminal amine substituents are key to their inhibitory potential.

In the context of Janus kinase (JAK) inhibitors, the introduction of a methyl-piperazine fragment linked to an indole (B1671886) moiety, which is connected to a pyrazole ring, was found to improve potency for JAK1. mdpi.com Furthermore, an ortho substitution on the pyrazole ring proved important for selectivity over JAK2. mdpi.com This highlights that even subtle changes in the substitution pattern on or near the terminal amine can have profound effects on selectivity among closely related biological targets.

The following table summarizes the influence of various terminal amine substitutions on the biological potency of pyrazole-containing compounds based on findings from multiple studies.

Interactive Data Table: Influence of Terminal Amine Substitutions

| Substitution Type | Effect on Potency | Target/Activity | Key Findings |

|---|---|---|---|

| Aryl Amines | Generally well-tolerated, can increase potency | Various | Halogen and ester groups are often compatible. |

| Phenolic Amines | Can lead to complex mixtures and reduced activity | Various | Competitive O-amination can occur. |

| Aliphatic Amines (sterically hindered) | Moderate yields and activity | Various | Steric bulk can negatively impact synthesis and binding. |

| Methyl-piperazine fragment | Improved potency | JAK1 Inhibition | Enhances interaction with the target kinase. |

| Ortho substitution on pyrazole ring | Increased selectivity | JAK1 over JAK2 | Demonstrates the importance of substituent positioning for selectivity. |

| Electron-withdrawing/donating groups | Modulates activity | EGFR Kinase Inhibition | Electronic properties significantly impact inhibitory potential. |

Development of Pharmacophore Models and Insights into Ligand-Target Recognition

Pharmacophore modeling is a crucial computational tool in drug discovery that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.net For pyrazole-butanamide architectures, these models provide valuable insights into ligand-target recognition and guide the design of more potent and selective inhibitors.

A typical pharmacophore model for a kinase inhibitor, a common target for pyrazole derivatives, includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.orgnih.gov In the case of pyrazole-based inhibitors targeting Janus kinases (JAKs), pharmacophore models have been developed based on known drugs like tofacitinib. acs.org These models often highlight the importance of the pyrazole's –NH and ═N moieties in forming hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. acs.org

For instance, a pharmacophore-based virtual screening of pyrazolone (B3327878) derivatives identified key interactions for JAK2 and JAK3 inhibition. acs.org The models revealed that higher pharmacophore fit scores correlated with potent inhibition. acs.org Molecular docking studies, often used in conjunction with pharmacophore modeling, can further elucidate the binding modes of these compounds. tandfonline.com For example, docking of pyrazole derivatives into the active site of carbonic anhydrase isoforms showed that the compounds' inhibitory activity was related to their specific binding orientations. tandfonline.com

The development of these models often starts with a set of active compounds, from which a common feature hypothesis is generated. mdpi.com This ligand-based approach is particularly useful when the three-dimensional structure of the target protein is unknown. mdpi.com Conversely, structure-based pharmacophore models are derived from the known structure of a protein-ligand complex, providing a more direct understanding of the key interactions. researchgate.net

The insights gained from these models are instrumental in designing novel compounds. For example, a study on pyrazole-imine ligands targeting the estrogen receptor alpha (ERα) used a pharmacophore-guided approach to identify key structural features, such as specific substitutions, that enhance receptor binding. ijirss.com The model predicted that pi-pi stacking and hydrogen bonding were crucial for effective ligand engagement. ijirss.com

Interactive Data Table: Key Features in Pharmacophore Models for Pyrazole Derivatives

| Pharmacophore Feature | Role in Ligand-Target Recognition | Example Target | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bond Donor (e.g., pyrazole -NH) | Forms critical hydrogen bonds with the hinge region of kinases. | Janus Kinases (JAKs) | Essential for anchoring the inhibitor in the ATP-binding pocket. acs.org |

| Hydrogen Bond Acceptor (e.g., pyrazole =N) | Interacts with backbone residues of the target protein. | JAKs, Carbonic Anhydrase | Contributes to the stability of the ligand-protein complex. acs.orgtandfonline.com |

| Hydrophobic Regions | Occupy hydrophobic pockets within the binding site. | Various Kinases | Enhances binding affinity and selectivity. mdpi.com |

| Aromatic Rings | Participate in pi-pi stacking and other non-covalent interactions. | Estrogen Receptor Alpha (ERα) | Important for orienting the ligand within the active site. ijirss.com |

Application of Molecular Hybridization Strategies for Enhanced Therapeutic Efficacy

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. researchgate.net This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. researchgate.net For pyrazole-butanamide architectures, this strategy has been employed to enhance their therapeutic potential against various diseases, including cancer and inflammatory conditions. nih.govnih.gov

One common approach is to hybridize the pyrazole core with other heterocyclic ring systems known for their biological activities. For example, pyrazole-pyridine, pyrazole-quinoxaline, and pyrazole-pyrrolo[2,3-d]pyrimidine hybrids have been developed and even approved for cancer therapy (e.g., crizotinib, erdafitinib, and ruxolitinib, respectively). nih.gov These hybrids often exhibit potent in vitro and in vivo anticancer efficacy through mechanisms such as apoptosis induction and cell cycle disruption. nih.gov

Another strategy involves creating hybrids of pyrazole with natural products or their derivatives. For instance, pyrazole-fused curcumin (B1669340) analogs have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing potent activity. nih.gov The rationale behind such hybrids is to leverage the known biological activities of both moieties to achieve a synergistic effect.

The design of these hybrids is often guided by the structural features of known inhibitors. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized based on the key pharmacophoric features of potent EGFR inhibitors. nih.gov Similarly, the hybridization of pyrazole with a morpholine (B109124) ring has resulted in a dual inhibitor of both COX-2 and 5-lipoxygenase (5-LOX), demonstrating efficacy with low toxicity.

The following table provides examples of molecular hybridization strategies involving the pyrazole scaffold and their impact on therapeutic efficacy.

Interactive Data Table: Examples of Pyrazole-Based Molecular Hybrids

| Hybrid Combination | Target/Disease | Therapeutic Enhancement | Example Compound(s) |

|---|---|---|---|

| Pyrazole-Pyridine | Cancer | Potent anticancer activity | Crizotinib nih.gov |

| Pyrazole-Quinoxaline | Cancer | Approved for cancer therapy | Erdafitinib nih.gov |

| Pyrazole-Pyrrolo[2,3-d]pyrimidine | Cancer | Approved for cancer therapy | Ruxolitinib nih.gov |

| Pyrazole-Curcumin | Cancer | Potent cytotoxicity against cancer cells | Pyrazole-fused curcumin analogs nih.gov |

| Pyrazole-Benzimidazole | Cancer, Inflammation | Enhanced anti-inflammatory and anticancer potency | Benzimidazole-ornamented pyrazoles nih.gov |

| Pyrazole-Pyrazoline | Cancer, Inflammation | Selective COX-2 inhibition and anticancer activity | WSPP1-15 series nih.gov |

| Pyrazole-Furan | Inflammation, Malaria | Anti-inflammatory and anti-malarial activities | Trans-2,3-dihydrofuran-pyrazole conjugates |

| Pyrazole-2(3H)-benzoxazolone | Fungal Infections | Antifungal potential | Hybrid compounds from chalcones uctm.edu |

Preclinical Efficacy and in Vivo Investigations of Pyrazole Butanamide Compounds

In Vitro Biological Screening and Assay Methodologies

In vitro screening is a critical first step in the drug discovery process, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. Various assays are employed to understand the mechanisms of action, including cell-based functional assays, cytotoxicity evaluations, and specific enzyme or receptor binding studies.

Cell-based assays are fundamental in determining how a compound affects cellular functions and viability. For pyrazole (B372694) derivatives, these assays have been instrumental in identifying potential anticancer and anti-inflammatory agents.

Some 4-aminopyrazole (4AP) derivatives have been evaluated for their anticancer activity against HeLa cells and have shown moderate toxicity toward human dermal fibroblasts (HDF). mdpi.com In the context of neuroinflammation, a significant contributor to neurodegenerative diseases, certain trisubstituted pyrazoles have demonstrated neuroprotective and anti-inflammatory properties. nih.gov Second-generation pyrazole analogs have been designed to enhance their neuroprotective activity in inflammatory conditions. nih.gov

The cytotoxicity of pyrazole derivatives has been assessed across various cancer cell lines. For instance, some 5-aminopyrazole derivatives have shown cytotoxic effects on breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. mdpi.com Another study reported that a 5-amino-pyrazole derivative exhibited significant cell proliferation inhibition in several human cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) cells. mdpi.com

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| 4-Aminopyrazole (4AP) derivatives | HeLa | Anticancer activity | mdpi.com |

| 5-Aminopyrazole (5AP) derivatives | MCF-7 (Breast Cancer) | Cytotoxic activity | mdpi.com |

| 5-Aminopyrazole (5AP) derivatives | HCT-116 (Colorectal Carcinoma) | Cytotoxic activity | mdpi.com |

| 5-Amino-pyrazole derivative | NCI-H23 (Non-small cell lung) | >90% proliferation inhibition | mdpi.com |

| 5-Amino-pyrazole derivative | HCT-15 (Colon Cancer) | >90% proliferation inhibition | mdpi.com |

| 5-Amino-pyrazole derivative | DU-145 (Prostate Cancer) | >90% proliferation inhibition | mdpi.com |

To elucidate the specific molecular targets of pyrazole compounds, enzyme inhibition and receptor binding assays are employed. These assays measure the interaction of a compound with a specific protein, providing insights into its mechanism of action.

A number of pyrazole derivatives have been identified as potent inhibitors of various enzymes. For example, certain pyrazole derivatives have shown significant α-glucosidase and α-amylase inhibition, suggesting potential as antidiabetic agents. nih.gov Specifically, compounds designated as Pyz-1 and Pyz-2 demonstrated potent inhibition of α-glucosidase and α-amylase with IC50 values comparable to the standard drug, Acarbose. nih.gov These compounds also exhibited remarkable inhibitory ability against xanthine (B1682287) oxidase. nih.gov

In the realm of kinase inhibitors, which are crucial in cancer and inflammation research, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling pathways. nih.gov Furthermore, some 5-aminopyrazole derivatives have been designed as highly selective inhibitors of p38 MAP kinase, another important target in inflammatory diseases. mdpi.com

| Compound | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | nih.gov |

| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | nih.gov |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | nih.gov |

| Pyz-2 | α-amylase | 120.2 ± 0.68 µM | nih.gov |

| Pyz-1 | Xanthine Oxidase | 24.32 ± 0.78 µM | nih.gov |

| Pyz-2 | Xanthine Oxidase | 10.75 ± 0.54 µM | nih.gov |

In Vivo Efficacy Studies in Established Disease Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models that mimic human diseases. These studies are crucial for evaluating a compound's efficacy and potential therapeutic applications in a living organism.

The anticonvulsant properties of pyrazole derivatives have been investigated in various rodent models of epilepsy. These studies are essential for identifying new therapeutic agents for the management of seizures.

Several novel substituted pyrazole derivatives have demonstrated significant anticonvulsive activity in mice, as evaluated by the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govresearchgate.net In one study, the synthesized compounds showed significant protection against electroshock-induced convulsions, with some derivatives showing efficacy comparable to the standard drug phenytoin. researchgate.net It has been suggested that the replacement of the 1H position of the pyrazole with phenyl and substituted phenyl groups can increase anticonvulsant activity. researchgate.net However, it is noteworthy that some 4-amino-pyrazole derivatives, specifically certain thiourea (B124793) and urea (B33335) derivatives, were found to be poorly active in pentylenetetrazole-induced seizure tests. mdpi.com

The potential of pyrazole compounds to mitigate neurotoxicity and offer neuroprotection is an active area of research, particularly for neurodegenerative diseases like Parkinson's and Alzheimer's.

In a study investigating neuroprotection, a series of N-propananilide derivatives bearing a pyrazole ring were synthesized and evaluated for their neuroprotective potential against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease. nih.gov All twelve synthesized derivatives showed neuroprotective effects in this model. nih.gov Furthermore, select pyrazole derivatives have been shown to reduce the secretion of neurotoxins from immune-stimulated human microglia-like THP-1 monocytic cells. nih.gov One of these compounds was also found to protect SH-SY5Y neuronal cells from the cytotoxic effects of secretions from these activated monocytic cells. nih.gov

The pyrazole scaffold is a key component in many compounds with antimicrobial and antiparasitic properties. In vivo studies are critical to confirm the in vitro findings and assess the therapeutic potential of these compounds in infection models.

A number of pyrazole derivatives have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.comorientjchem.org Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of parasitic diseases, pyrazole derivatives have been evaluated as potential antileishmanial agents. nih.govmdpi.com Several pyrazole and pyrano[2,3-c]pyrazole derivatives exhibited promising antileishmanial activity against Leishmania major promastigotes, with some compounds showing significantly lower IC50 values than the standard drug Glucantime. nih.gov In another study, pyrazolopyridine derivatives were assessed for their efficacy against visceral leishmaniasis, with one compound demonstrating over 91% and 93% clearance of splenic and liver parasitic burden, respectively, in a Leishmania donovani/BALB/c mouse model. nih.gov

| Compound Type | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole derivative (P1) | L. major | 35.53 µg/mL | nih.gov |

| Pyrazole derivative (P5) | L. major | 36.79 µg/mL | nih.gov |

| Pyrazole derivative (P8) | L. major | 37.40 µg/mL | nih.gov |

| Pyrano[2,3-c]pyrazole derivative (P12) | L. major | 34.79 µg/mL | nih.gov |

| Pyrano[2,3-c]pyrazole derivative (P14) | L. major | 38.51 µg/mL | nih.gov |

| Standard Drug (Glucantime) | L. major | 97.31 µg/mL | nih.gov |

Assessment of Biological Selectivity and Specificity in Preclinical Models

The biological selectivity of a drug candidate is a critical determinant of its therapeutic index, distinguishing its effects on the intended target from its interactions with other biological molecules. For pyrazole-butanamide compounds, preclinical assessments of selectivity are crucial to predicting their potential for off-target effects. While specific data for 4-(4-amino-1H-pyrazol-1-yl)butanamide is not available, studies on analogous 4-aminopyrazole derivatives have demonstrated the potential for high target specificity.

One area where the selectivity of pyrazole derivatives has been extensively studied is in the development of kinase inhibitors. For instance, a series of 4-aminopyrazole derivatives were designed and synthesized as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov In vitro kinase assays revealed that certain compounds within this class exhibit potent and selective inhibition of specific JAK isoforms. For example, compound 17m from one study demonstrated significant selectivity for JAK1, JAK2, and JAK3, with IC50 values of 0.67 µM, 0.098 µM, and 0.039 µM, respectively. nih.gov This selectivity is crucial, as indiscriminate inhibition of other kinases could lead to unwanted side effects.

The structural features of the pyrazole core and its substituents play a pivotal role in determining selectivity. The 4-amino group, in particular, can form key hydrogen bond interactions within the ATP-binding pocket of kinases, contributing to both potency and selectivity. nih.gov Molecular modeling and X-ray crystallography studies of similar aminopyrazole inhibitors have provided insights into the specific interactions that govern their binding to target enzymes, guiding the design of more selective compounds. nih.gov

Another important aspect of selectivity is the differentiation between related enzyme isoforms, such as the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While not directly related to this compound, some pyrazole derivatives have been investigated as anti-inflammatory agents, with selectivity for COX-2 over COX-1 being a key objective to reduce gastrointestinal side effects. nih.gov The ability to achieve such selectivity underscores the therapeutic potential of the broader pyrazole class.

The following interactive table summarizes the selectivity profile of a representative 4-aminopyrazole derivative against a panel of kinases, illustrating the potential for achieving high target specificity within this compound class.

| Compound | Target Kinase | IC50 (µM) |

| 17m | JAK1 | 0.67 |

| 17m | JAK2 | 0.098 |

| 17m | JAK3 | 0.039 |

| Data is for a representative 4-aminopyrazole derivative, not this compound. nih.gov |

Correlation and Translational Relevance of In Vitro and In Vivo Findings

The correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical drug development, providing confidence that a compound's effects in a controlled laboratory setting will translate to a therapeutic benefit in a complex living organism. For pyrazole-butanamide compounds, establishing this correlation is essential for their advancement as potential drug candidates.

In studies of related pyrazole derivatives, a strong correlation between in vitro potency and in vivo efficacy has often been observed. For example, pyrazole-fused 23-hydroxybetulinic acid derivatives that demonstrated significant antiproliferative activity against cancer cell lines in vitro also showed significant antitumor activity in mouse xenograft models. nih.gov Specifically, a compound that exhibited low micromolar IC50 values against B16 and SF763 cancer cell lines in vitro was subsequently found to inhibit tumor growth in H22 liver cancer and B16 melanoma xenograft mouse models. nih.gov This demonstrates a clear translational link between the compound's ability to kill cancer cells in a dish and its ability to shrink tumors in an animal.

The predictive value of in vitro assays is further enhanced when they are designed to mimic the physiological environment. For instance, the use of three-dimensional (3D) cell culture models can provide a more accurate representation of in vivo tumor microenvironments compared to traditional two-dimensional (2D) cultures. nih.gov The successful translation of in vitro findings to in vivo models provides a strong rationale for further development.

However, it is also important to acknowledge that a direct correlation is not always observed. Discrepancies can arise due to a variety of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion), which are not fully captured in simple in vitro models. A compound may be highly potent in vitro but have poor oral bioavailability or be rapidly metabolized in vivo, leading to a lack of efficacy. Therefore, a comprehensive preclinical data package, including both in vitro and in vivo studies, is necessary to fully assess the therapeutic potential of a compound.

The following interactive table provides an example of the correlation between in vitro and in vivo data for a representative pyrazole derivative with antitumor activity.

| Compound | In Vitro Activity (IC50 against B16 cells) | In Vivo Efficacy (Tumor growth inhibition in B16 xenograft model) |

| 15e | 5.58 µM | Significant |

| Data is for a representative pyrazole-fused 23-hydroxybetulinic acid derivative, not this compound. nih.gov |

Advanced Computational and Cheminformatics Approaches in Pyrazole Butanamide Research

In Silico Prediction of Biological Activity and Putative Targets

In the early stages of drug discovery, in silico methods are pivotal for predicting the biological activity of novel compounds and identifying their potential molecular targets, thereby guiding experimental validation. chemmethod.com For a scaffold such as pyrazole (B372694), which is known for a wide range of pharmacological activities, computational screening can narrow down the therapeutic areas where its derivatives might be most effective. bohrium.comresearchgate.net

High-Throughput Virtual Screening (HTVS) is a primary technique used to screen vast libraries of compounds against a specific biological target. chemmethod.com For instance, pyrazole-containing compound libraries have been virtually screened against key enzymes implicated in cancer, such as Cyclin-Dependent Kinase 8 (CDK8), to identify novel inhibitors. chemmethod.comchemmethod.com Similarly, structure-based virtual screening of large small-molecule databases has successfully identified pyrazole-scaffold compounds as potent proteasome inhibitors. nih.govacs.org These studies demonstrate a common workflow: a library of compounds is computationally docked into the active site of a target protein, and molecules are ranked based on their predicted binding affinity. This approach efficiently filters large collections of molecules to a manageable number of promising hits for further experimental testing.

By applying these methods to 4-(4-amino-1H-pyrazol-1-yl)butanamide, researchers can screen it against a panel of known drug targets to generate a preliminary activity profile. The amino-pyrazole core is a key structural feature that can be used to hypothesize interactions with various receptors and enzymes.

Table 1: Examples of Putative Targets for Pyrazole Scaffolds Identified via In Silico Screening

| Putative Target | Therapeutic Area | Screening Method | Key Finding |

|---|---|---|---|

| Cyclin-Dependent Kinase 8 (CDK8) | Oncology | High-Throughput Virtual Screening (HTVS) | Identification of pyrazole-based inhibitors with favorable pharmacokinetic profiles. chemmethod.comchemmethod.com |

| Proteasome | Oncology | Structure-Based Virtual Screening | Discovery of a pyrazole-scaffold compound with excellent metabolic stability and in vivo tumor suppression. nih.govacs.org |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Metabolic Diseases (Diabetes) | Virtual Screening and Docking | Identification of pyrazole derivatives of usnic acid as potential anti-hyperglycemic agents. nih.gov |

| Enoyl Acyl Carrier Protein Reductase (InhA) | Infectious Disease (Tuberculosis) | Pharmacophore-Based Virtual Screening | Discovery of potent pyrazole derivatives targeting a key enzyme in Mycobacterium tuberculosis. nih.gov |

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Analysis

Once a putative target is identified, molecular docking and molecular dynamics (MD) simulations are employed to investigate the precise binding mode and stability of the compound-target complex. eurasianjournals.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. alrasheedcol.edu.iq